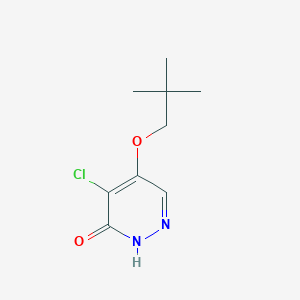![molecular formula C13H12N2O B11891691 2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)
2-Methoxy-5,6-dihydrobenzo[h]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a methoxy group at the 2-position and a dihydrobenzo ring fused to it.
Preparation Methods
The synthesis of 2-Methoxy-5,6-dihydrobenzo[h]quinazoline can be achieved through various synthetic routes. One common method involves the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization to form the quinazoline core. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methoxy-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives with potential therapeutic properties.
Biology: It has been investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Medicine: The compound and its derivatives are being explored for their potential use as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Industry: 2-Methoxy-5,6-dihydrobenzo[h]quinazoline is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosine kinases, by competing with ATP for binding to the active site. This inhibition can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival. Additionally, the compound may modulate the activity of other proteins and receptors, contributing to its diverse biological effects.
Comparison with Similar Compounds
2-Methoxy-5,6-dihydrobenzo[h]quinazoline can be compared with other similar compounds, such as:
2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline: This compound has a hydrazino group at the 2-position instead of a methoxy group, which may result in different biological activities and reactivity.
4-Phenyl-5,6-dihydrobenzo[h]quinazoline:
2-Aminoacyl-5,6-dihydrobenzo[h]quinazoline: This compound has an aminoacyl group at the 2-position, which can influence its biological activity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and reactivity compared to other quinazoline derivatives.
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-methoxy-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C13H12N2O/c1-16-13-14-8-10-7-6-9-4-2-3-5-11(9)12(10)15-13/h2-5,8H,6-7H2,1H3 |
InChI Key |
HHRDWXKSLHPXBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2CCC3=CC=CC=C3C2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)






![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)


![5H-Indeno[1,2-b]pyridine-5-carboxylic acid](/img/structure/B11891689.png)

